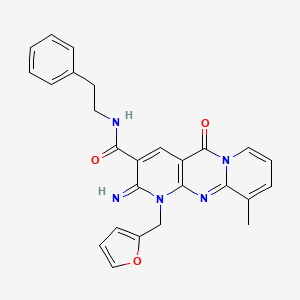![molecular formula C23H24N2O B11603669 3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol CAS No. 334497-10-8](/img/structure/B11603669.png)
3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol is a compound that belongs to the class of imidazolidin-2-ones. This compound features a phenol group attached to an imidazolidine ring, which is further substituted with two 4-methylphenyl groups. Imidazolidin-2-ones are known for their wide range of chemical and biological properties, making them significant in various fields of research and industry .
Preparation Methods
The synthesis of 3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol can be achieved through several methods. One common approach involves the reaction of 1,3-bis(4-methylphenyl)imidazolidin-2-one with phenol under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol undergoes various chemical reactions, including:
Scientific Research Applications
3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of certain enzymes and disruption of cellular processes .
Comparison with Similar Compounds
3-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]phenol can be compared with other imidazolidin-2-one derivatives, such as:
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-one: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-one: Another similar compound with distinct substituents that affect its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
CAS No. |
334497-10-8 |
|---|---|
Molecular Formula |
C23H24N2O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]phenol |
InChI |
InChI=1S/C23H24N2O/c1-17-6-10-20(11-7-17)24-14-15-25(21-12-8-18(2)9-13-21)23(24)19-4-3-5-22(26)16-19/h3-13,16,23,26H,14-15H2,1-2H3 |
InChI Key |
JTSZTDRRJXQSML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC(=CC=C3)O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-bromophenoxy)ethyl]-3-butyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11603606.png)
![3'-Ethyl 5'-methyl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11603613.png)
![(4E)-4-{[(3-methoxyphenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11603621.png)
![(7Z)-3-(3,5-dimethylphenyl)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11603626.png)

![4-(1,3-benzodioxol-5-yl)-1-cyclohexyl-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11603629.png)
![3'-Butyl 5'-methyl 2'-amino-6'-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11603640.png)
![ethyl 4-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzoate](/img/structure/B11603643.png)
![1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11603644.png)
![methyl 4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11603649.png)
![(2E)-2-(4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B11603656.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11603661.png)
![1-{[(4-Methoxyphenyl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11603672.png)
